2-Oxocyclohexanecarboxylic acid
Overview
Description
2-Oxocyclohexanecarboxylic acid is an organic compound with the molecular formula C7H10O3 It is a cyclic keto acid, characterized by a cyclohexane ring with a ketone and a carboxylic acid functional group
Mechanism of Action
Biochemical Pathways
2-Oxocyclohexanecarboxylic acid is a type of 2-oxocarboxylic acid . These compounds are involved in various biochemical pathways, including the tricarboxylic acid pathway, where acetyl-CoA derived carbon is used to extend the chain length by one . They also play a role in the biosynthesis of basic and branched-chain amino acids . .
Biochemical Analysis
Biochemical Properties
2-Oxocyclohexanecarboxylic acid plays a significant role in biochemical reactions, particularly in the metabolism of cyclic compounds. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes that this compound interacts with is 2-oxoglutarate dehydrogenase, which is involved in the tricarboxylic acid cycle. This interaction is crucial for the conversion of this compound into other metabolites. Additionally, this compound can act as a substrate for certain oxidoreductases, facilitating redox reactions within the cell .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as protein kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, this compound can enhance the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage. Moreover, it can alter the metabolic flux within cells, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, this compound can inhibit the activity of certain dehydrogenases, leading to a decrease in the production of specific metabolites. Additionally, it can activate certain transcription factors, resulting in changes in gene expression. These molecular interactions are crucial for the compound’s effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and changes in its effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and protecting against oxidative stress. At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized through the tricarboxylic acid cycle, where it is converted into other key metabolites. The compound also interacts with enzymes such as 2-oxoglutarate dehydrogenase and succinate dehydrogenase, which are crucial for its metabolism. These interactions can affect the overall metabolic flux within cells and influence the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization within the cell. The distribution of this compound can affect its accumulation in specific tissues, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria or the cytoplasm, where it exerts its effects. This localization is crucial for its activity, as it ensures that this compound interacts with the appropriate biomolecules and participates in relevant biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxocyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the reaction of cyclohexanone with carbon dioxide in the presence of a base to form the corresponding carboxylate, which is then acidified to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form dicarboxylic acids.
Reduction: Reduction of the ketone group can yield cyclohexanecarboxylic acid.
Substitution: The carboxylic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid.
Major Products Formed:
Oxidation: Dicarboxylic acids.
Reduction: Cyclohexanecarboxylic acid.
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
2-Oxocyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
2-Oxocyclopentanecarboxylic acid: Has a smaller ring size, which affects its chemical properties and reactivity.
4-Oxocyclohexanecarboxylic acid: The position of the ketone group differs, leading to different reactivity and applications.
Uniqueness: 2-Oxocyclohexanecarboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a cyclohexane ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
2-oxocyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-4-2-1-3-5(6)7(9)10/h5H,1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POROIMOHDIEBBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433083 | |
Record name | 2-oxocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18709-01-8 | |
Record name | 2-oxocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.